molecular formula C6H9N3O B2597923 (5-Methoxypyrazin-2-YL)methanamine CAS No. 1196155-28-8

(5-Methoxypyrazin-2-YL)methanamine

Cat. No.: B2597923
CAS No.: 1196155-28-8
M. Wt: 139.158
InChI Key: FUWCQMCZXDHMKH-UHFFFAOYSA-N
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Description

(5-Methoxypyrazin-2-YL)methanamine is an organic compound with the molecular formula C6H9N3O. It is characterized by a pyrazine ring substituted with a methoxy group at the 5-position and a methanamine group at the 2-position.

Scientific Research Applications

(5-Methoxypyrazin-2-YL)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Safety and Hazards

“(5-Methoxypyrazin-2-YL)methanamine” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxypyrazin-2-YL)methanamine typically involves the reaction of 5-methoxypyrazine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{5-Methoxypyrazine} + \text{Formaldehyde} + \text{Ammonia} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the production scale .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the methoxy or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of (5-Methoxypyrazin-2-YL)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazine ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

  • (5-Methoxypyrazin-2-YL)amine
  • (5-Methoxypyrazin-2-YL)methanol
  • (5-Methoxypyrazin-2-YL)acetic acid

Comparison: (5-Methoxypyrazin-2-YL)methanamine is unique due to the presence of both a methoxy group and a methanamine group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its specific structure may confer unique biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(5-methoxypyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWCQMCZXDHMKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196155-28-8
Record name (5-methoxypyrazin-2-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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